(4S)-Brivaracetam-d7 is a deuterated analog of brivaracetam, an antiepileptic drug used primarily for the treatment of epilepsy. This compound is significant in pharmacological research due to its unique isotopic labeling, which allows for enhanced tracking and analysis in biological studies. The compound's chemical structure includes a pyrrolidine ring, which is characteristic of many antiepileptic medications.
Brivaracetam was developed by UCB Pharma and is marketed under various names. The deuterated form, (4S)-Brivaracetam-d7, is utilized mainly in research settings for pharmacokinetic studies and metabolic profiling. The compound can be synthesized through various methods that emphasize the incorporation of deuterium at specific positions within the molecular structure.
(4S)-Brivaracetam-d7 falls under the classification of anticonvulsants and anti-epileptics. It is specifically categorized as a pyrrolidine derivative, which is a common structural motif in many drugs targeting neurological conditions.
The synthesis of (4S)-Brivaracetam-d7 involves several methods, including asymmetric photocatalysis and enzymatic resolution. Recent advancements have highlighted a method that employs visible-light-driven photochemical reactions to achieve enantioselectivity.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using organic solvents like acetonitrile and controlling the temperature between 70-90 °C are crucial for successful synthesis .
The molecular formula of (4S)-Brivaracetam-d7 is , where deuterium atoms replace specific hydrogen atoms in the original brivaracetam structure. The presence of deuterium enhances the stability and tracking capabilities of the compound in biological systems.
(4S)-Brivaracetam-d7 undergoes various chemical reactions typical for amide derivatives:
Reactions are typically conducted under mild conditions to maintain stereochemical integrity while optimizing yields through techniques such as recrystallization or chromatography for purification .
The mechanism by which (4S)-Brivaracetam-d7 exerts its pharmacological effects involves modulation of synaptic transmission through selective binding to synaptic vesicle protein 2A (SV2A). This action enhances neurotransmitter release and stabilizes neuronal excitability:
(4S)-Brivaracetam-d7 is primarily used in scientific research for:
(4S)-Brivaracetam-d7 is a deuterium-enriched isotopologue of the antiepileptic drug brivaracetam, featuring site-specific deuterium substitution at the propyl moiety. Its systematic IUPAC name is (αS,4S)-α-ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7, reflecting two chiral centers with absolute (S) configuration at the α-carbon and (R) configuration at the pyrrolidine C4 position (retained from the parent compound). The stereochemical designation "4S" denotes the specific enantiomer used in pharmacological studies, ensuring molecular congruence with non-deuterated brivaracetam’s bioactive configuration [2] . The compound’s structural integrity is confirmed through [¹H]NMR, which verifies deuterium incorporation exclusively at the propyl group (-CD₂-CD₂-CD₃) while preserving stereochemistry [3].
Table 1: Stereochemical Specifications of (4S)-Brivaracetam-d7
Chiral Center | Configuration | Chemical Environment |
---|---|---|
Pyrrolidine C4 | (R) | Propyl-substituted carbon |
Acetamide α-carbon | (S) | Ethyl-substituted carbon |
Deuterium sites | n/a | Propyl chain (C7, C8, C9 positions) |
Deuterium (²H) substitution at seven hydrogen positions—specifically the terminal methyl (-CD₃) and methylene (-CD₂-CD₂-) groups of the propyl side chain—serves dual research purposes:
Deuterium incorporation does not alter steric parameters or electronic properties, preserving SV2A binding affinity while enhancing analytical detection sensitivity [2] [7].
The molecular formula C₁₁D₇H₁₃N₂O₂ confirms replacement of seven hydrogen atoms with deuterium, increasing the molecular weight to 219.33 g/mol compared to 212.29 g/mol for non-deuterated brivaracetam (C₁₁H₂₀N₂O₂) [7]. This mass shift is analytically significant:
Table 2: Molecular Properties vs. Non-Deuterated Brivaracetam
Parameter | (4S)-Brivaracetam-d7 | Brivaracetam | Analytical Impact |
---|---|---|---|
Molecular formula | C₁₁D₇H₁₃N₂O₂ | C₁₁H₂₀N₂O₂ | +7 Da mass shift |
Exact mass | 219.33 g/mol | 212.29 g/mol | Distinct MS signals |
Key MS fragment | m/z 168.16 | m/z 168.10 | Metabolic tracking |
LogP (calculated) | 1.2 | 1.2 | Unchanged lipophilicity |
This unique identifier differentiates it from stereoisomers (e.g., (4R)-Brivaracetam-d7) and ensures precise sourcing in research contexts.
Deuteration induces minimal structural alterations but significant functional differences:
Table 3: Functional Comparison in Research Applications
Property | (4S)-Brivaracetam-d7 | Brivaracetam | Research Advantage |
---|---|---|---|
CYP2C19 metabolism | Reduced hydroxylation | High turnover | Clearer metabolite profiling |
MS detection | m/z 220.33 [M+H]⁺ | m/z 213.24 [M+H]⁺ | Avoids matrix interference |
In vitro hydrolysis | Similar kinetics | Similar kinetics | Validates amidase studies |
Cost (research scale) | ~$346/mg | ~$50/mg | Limited to tracer studies |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: